Cas no 799769-97-4 (3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate)

3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate Chemical and Physical Properties
Names and Identifiers
-
- 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate
- F3228-0094
- [3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] 4-chlorobutanoate
- 799769-97-4
- AKOS002220062
- 3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate
- VU0606014-1
- 3-benzoxazol-2-yl-2-oxochromen-7-yl 4-chlorobutanoate
- Butanoic acid, 4-chloro-, 3-(2-benzoxazolyl)-2-oxo-2H-1-benzopyran-7-yl ester
-
- Inchi: 1S/C20H14ClNO5/c21-9-3-6-18(23)25-13-8-7-12-10-14(20(24)27-17(12)11-13)19-22-15-4-1-2-5-16(15)26-19/h1-2,4-5,7-8,10-11H,3,6,9H2
- InChI Key: YCKGUTDLKIEFOF-UHFFFAOYSA-N
- SMILES: C(OC1=CC=C2C(=C1)OC(=O)C(C1=NC3=CC=CC=C3O1)=C2)(=O)CCCCl
Computed Properties
- Exact Mass: 383.0560502g/mol
- Monoisotopic Mass: 383.0560502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 609
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 78.6Ų
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3228-0094-30mg |
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate |
799769-97-4 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3228-0094-50mg |
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate |
799769-97-4 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3228-0094-5μmol |
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate |
799769-97-4 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3228-0094-20mg |
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate |
799769-97-4 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
A2B Chem LLC | BA81255-25mg |
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate |
799769-97-4 | 25mg |
$360.00 | 2024-04-19 | ||
A2B Chem LLC | BA81255-100mg |
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate |
799769-97-4 | 100mg |
$697.00 | 2024-04-19 | ||
Life Chemicals | F3228-0094-25mg |
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate |
799769-97-4 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3228-0094-2μmol |
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate |
799769-97-4 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3228-0094-15mg |
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate |
799769-97-4 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3228-0094-10μmol |
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate |
799769-97-4 | 90%+ | 10μl |
$69.0 | 2023-04-26 |
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate Related Literature
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
Additional information on 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate
Introduction to 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate (CAS No. 799769-97-4)
The compound 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate, identified by the CAS number 799769-97-4, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative combines the structural motifs of benzoxazole and chromene, two scaffolds widely recognized for their biological activity and pharmacological potential. The presence of a 4-chlorobutanoate moiety further enhances its molecular complexity, making it a promising candidate for further investigation in drug discovery and medicinal chemistry.
In recent years, the exploration of biologically active molecules derived from benzoxazole and chromene has gained considerable attention due to their demonstrated efficacy in various therapeutic applications. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The structural framework of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate is particularly intriguing because it integrates multiple pharmacophoric elements that can interact with biological targets in a synergistic manner.
The benzoxazole moiety is known for its ability to modulate enzyme activity and receptor binding, while the chromene scaffold is frequently associated with antioxidant and anti-inflammatory effects. The introduction of the 4-chlorobutanoate group introduces additional functional diversity, potentially influencing metabolic stability and bioavailability. This combination of structural features makes 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate a versatile molecule for medicinal chemists seeking to develop novel therapeutic agents.
Recent studies have highlighted the importance of heterocyclic compounds in drug development. For instance, derivatives of benzoxazole have been reported to exhibit inhibitory effects on enzymes such as COX and LOX, which are implicated in inflammatory processes. Similarly, chromene derivatives have shown promise in neutralizing reactive oxygen species (ROS), thereby contributing to their antioxidant properties. The compound under discussion may leverage these mechanisms to produce therapeutic effects relevant to conditions such as inflammation, oxidative stress, and cancer.
The synthesis of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic strategies may include condensation reactions between appropriately substituted benzoxazole and chromene precursors, followed by functionalization with the 4-chlorobutanoate group. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic systems, making it feasible to explore derivatives like this one with minimal synthetic challenges.
In terms of pharmacological evaluation, 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate could be screened for activity against a variety of biological targets. Given its structural similarity to known bioactive compounds, it may exhibit properties such as kinase inhibition or modulation of signaling pathways involved in cell proliferation and differentiation. Preliminary computational studies could help predict potential binding interactions with biological macromolecules, guiding experimental efforts toward validating its pharmacological profile.
The chemical properties of this compound also warrant detailed investigation. Spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry would provide insights into its molecular structure and dynamics. Additionally, computational chemistry approaches can be employed to model its conformational landscape and predict physicochemical properties like solubility and permeability. These data are crucial for assessing its suitability for further development into a drug candidate.
From a medicinal chemistry perspective, the integration of different pharmacophoric units into a single molecule often enhances therapeutic efficacy by improving target specificity or reducing side effects. The combination of benzoxazole and chromene moieties in 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate exemplifies this strategy. Such molecules may exhibit additive or synergistic effects when tested in vitro or in vivo, offering a rationale for their development into novel therapeutics.
The potential applications of this compound extend across multiple therapeutic areas. For example, its anti-inflammatory properties could make it relevant for treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Its antioxidant activity might also be beneficial in neurodegenerative disorders where oxidative stress plays a significant role. Furthermore, given the association between benzoxazole derivatives and anticancer effects, this compound could be explored for its potential utility in oncology research.
As research progresses, the development of new synthetic routes and analytical methods will continue to facilitate the exploration of molecules like 3-(1,3-benzozaxol - - - - - - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --- yl)-2-- oxo-- --- --- --- --- --- --- --- --- --- --- --- --- --- --- H--- chromen--- 7--- yl--- 4--- chlorobutanoate (CAS No. 799769--97--4) . Collaborative efforts between synthetic chemists and biologists will be essential in elucidating their mechanism(s) of action and optimizing their pharmacological profiles.
In conclusion, 3-(1 , ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- )---- oxo---- H--- chromen--- yl--- chlorobutanoate (CAS No . ----- ----- ----- ----- ----- ----- ----- ----- ----- ----- ) represents a promising candidate for further investigation in pharmaceutical chemistry . Its unique structural features , combined with its potential biological activities , make it an exciting subject for future research . As our understanding of heterocyclic chemistry continues to evolve , compounds like this one are likely to play an increasingly important role in the discovery and development of new medicines .
799769-97-4 (3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate) Related Products
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 68551-17-7(Isoalkanes, C10-13)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)



